3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3,4-thiadiazol-2-yl]propanoic acid
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Description
3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3,4-thiadiazol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Biological Activity
3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3,4-thiadiazol-2-yl]propanoic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique thiadiazole ring and fluorenylmethoxycarbonyl (Fmoc) protecting group, which are instrumental in its biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N2O5S with a molecular weight of approximately 392.4 g/mol. The presence of the Fmoc group allows for selective protection of amino acids during peptide synthesis.
Property | Value |
---|---|
Molecular Formula | C22H20N2O5S |
Molecular Weight | 392.4 g/mol |
CAS Number | Not specified |
Biological Activity
The biological activity of this compound primarily stems from its interactions with various biological targets, including enzymes and receptors. The following sections outline key findings regarding its biological effects.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Several studies have explored the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines by modulating pathways associated with cell cycle regulation and apoptosis .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The thiadiazole moiety can interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The Fmoc group may facilitate interactions with specific receptors, altering signaling pathways.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.
Case Studies
- Antimicrobial Efficacy : A study conducted by Xie et al. demonstrated that a derivative of this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics .
- Cancer Cell Line Studies : In a controlled experiment involving breast cancer cell lines (MCF-7), the compound induced significant apoptosis after 48 hours of exposure at concentrations ranging from 10 to 50 µM, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
3-[5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3,4-thiadiazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c25-20(26)10-9-18-23-24-19(29-18)11-22-21(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDGEGQJRZJDCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NN=C(S4)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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